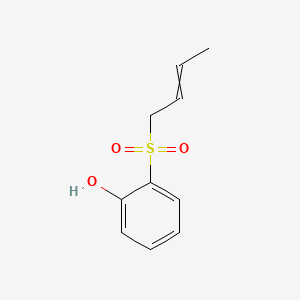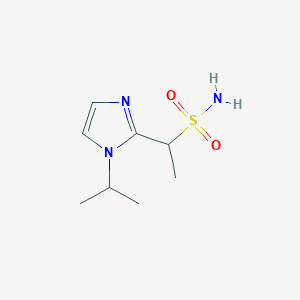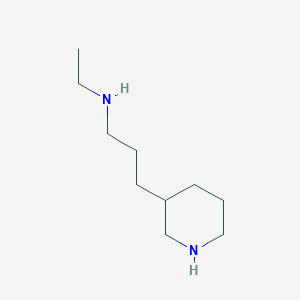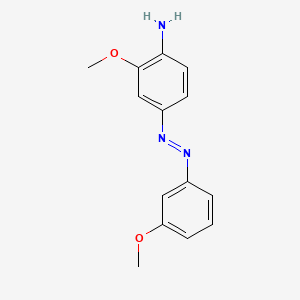
4-(Aminoethynyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminoethynyl)benzamide is an organic compound with the molecular formula C9H8N2O It is a derivative of benzamide, where the benzene ring is substituted with an aminoethynyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminoethynyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromoaniline.
Sonogashira Coupling: The 4-bromoaniline undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 4-(trimethylsilylethynyl)aniline.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 4-(ethynyl)aniline.
Amidation: Finally, the 4-(ethynyl)aniline is reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the Sonogashira coupling and automated systems for the deprotection and amidation steps.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminoethynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbon-carbon triple bond can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can be used.
Major Products Formed
Oxidation: Nitrobenzamide derivatives.
Reduction: Ethylbenzamide or ethylbenzylamine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Aminoethynyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer or bacterial infections.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and protein-ligand binding due to its structural features.
Wirkmechanismus
The mechanism of action of 4-(Aminoethynyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The aminoethynyl group can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The benzamide moiety can also interact with various biological targets, including proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzamide: Lacks the ethynyl group, making it less versatile in terms of chemical reactivity.
4-(Ethynyl)benzamide: Lacks the amino group, which reduces its potential for biological interactions.
4-(Aminomethyl)benzamide: Contains a methyl group instead of an ethynyl group, affecting its electronic properties and reactivity.
Uniqueness
4-(Aminoethynyl)benzamide is unique due to the presence of both the amino and ethynyl groups, which provide a combination of reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
474661-42-2 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-(2-aminoethynyl)benzamide |
InChI |
InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,10H2,(H2,11,12) |
InChI-Schlüssel |
MRUHXIVTOIEDIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)











